molecular formula C21H41NO3 B1627368 N-Stearoyl-beta-alanine CAS No. 51287-21-9

N-Stearoyl-beta-alanine

Cat. No.: B1627368
CAS No.: 51287-21-9
M. Wt: 355.6 g/mol
InChI Key: XIHNYLYAFWVNQA-UHFFFAOYSA-N
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Description

N-Stearoyl-beta-alanine is a compound characterized by the presence of a stearic acid moiety linked to beta-alanine via an amide bond. This compound belongs to the class of N-acylamides, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Stearoyl-beta-alanine typically involves a two-step process. Initially, stearic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Stearoyl-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce stearoyl amines .

Scientific Research Applications

N-Stearoyl-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Stearoyl-beta-alanine exerts its effects involves its interaction with cell membranes. The stearic acid moiety integrates into the lipid bilayer, altering membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Uniqueness: N-Stearoyl-beta-alanine is unique due to its specific fatty acid chain length and saturation, which confer distinct physical and chemical properties. These properties make it particularly effective in applications requiring stable and biocompatible compounds .

Properties

IUPAC Name

3-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21(24)25/h2-19H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHNYLYAFWVNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598068
Record name N-Octadecanoyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51287-21-9
Record name N-Octadecanoyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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